Anticancer agent 171, also known as Compound 6a, is a synthetic compound that has garnered attention for its potential therapeutic applications in oncology. This compound is classified as an oxime analogue and exhibits significant anticancer activity, particularly against HCT116 colorectal cancer cells, with an IC50 value of 3.43 μM . The development of this compound is part of ongoing research into novel anticancer agents derived from various chemical classes.
Anticancer agent 171 is derived from a series of compounds synthesized to explore the anticancer properties of oxime derivatives. It belongs to a broader class of anticancer agents that includes various structural modifications aimed at enhancing selectivity and potency against cancer cells while minimizing toxicity to normal cells. The classification of this compound highlights its role in the search for targeted cancer therapies.
The synthesis of Anticancer agent 171 involves a multi-step process that typically begins with the functionalization of existing chemical scaffolds. The specific synthetic route for this compound includes:
The molecular structure of Anticancer agent 171 can be characterized as follows:
Anticancer agent 171 undergoes several key chemical reactions that contribute to its biological activity:
The mechanism by which Anticancer agent 171 exerts its anticancer effects involves several pathways:
Anticancer agent 171 possesses distinct physical and chemical properties that influence its behavior in biological systems:
Anticancer agent 171 has significant potential applications in scientific research and therapeutic development:
CAS No.: 32448-35-4
CAS No.: 18810-58-7
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: 15145-06-9